Benzyl 2-ethenyl-4-fluorophenyl ether
Description
Structural Analysis of Benzyl 2-Ethenyl-4-Fluorophenyl Ether
Molecular Architecture and Stereoelectronic Properties
The molecular architecture of this compound incorporates several key structural elements that influence its stereoelectronic properties. The compound features a benzyl group connected via an ether linkage to a fluorinated aromatic ring bearing an ethenyl substituent. Based on analysis of related benzyl vinyl ether compounds, the molecular framework exhibits significant electronic delocalization between the aromatic systems.
The presence of the fluorine substituent at the 4-position of the phenyl ring introduces substantial electronic effects. Fluorine's high electronegativity creates a strong electron-withdrawing influence, which affects the overall electron density distribution throughout the aromatic system. This electronic perturbation is expected to influence both the vinyl ether reactivity and the spectroscopic properties of the compound.
The ethenyl group attachment at the 2-position creates a conjugated system that extends the electronic delocalization. Similar vinyl ether compounds demonstrate that this conjugation significantly affects the compound's chemical behavior and spectroscopic signatures. The vinyl ether functionality is known to be acid-labile and susceptible to hydrolysis under specific conditions, as demonstrated in related polyphosphoester systems where vinyl ether side chains undergo hydrolysis in acidic aqueous solutions.
Spectroscopic Characterization
Nuclear Magnetic Resonance Profiling
Nuclear magnetic resonance spectroscopy provides critical structural information for benzyl vinyl ether derivatives. Analysis of benzyl vinyl ether itself reveals characteristic proton resonances that are expected to be modified in the fluorinated analog. The vinyl proton resonances typically appear in the range of 6.47-6.58 parts per million, with the characteristic coupling patterns of the vinyl ether system.
For benzyl vinyl ether, the proton nuclear magnetic resonance spectrum shows distinct resonances at 7.40-7.31 parts per million for the aromatic protons, 6.58 parts per million for the vinyl proton as a doublet of doublets, 4.77 parts per million for the benzyl methylene protons, and vinyl methylene protons at 4.32 and 4.10 parts per million. The introduction of fluorine substitution is expected to create additional splitting patterns and chemical shift variations due to fluorine-proton coupling effects.
Fluorine-19 nuclear magnetic resonance spectroscopy provides valuable information for fluorinated aromatic compounds. Related 4-fluorophenyl ether compounds demonstrate characteristic fluorine chemical shifts that are sensitive to the electronic environment. The fluorine resonance position and coupling patterns offer insights into the electronic interactions within the molecular framework.
Carbon-13 nuclear magnetic resonance analysis of benzyl vinyl ether shows resonances at 151.55, 136.88, 128.34, 127.73, 127.39, 87.18, and 69.81 parts per million, representing the various carbon environments within the structure. The fluorine substitution introduces additional complexity through carbon-fluorine coupling effects, which create characteristic doublet patterns in the carbon spectrum.
Infrared Spectral Signatures
Infrared spectroscopy reveals characteristic vibrational modes that are diagnostic for vinyl ether functionality and aromatic substitution patterns. Benzyl vinyl ether exhibits characteristic infrared absorptions including carbon-hydrogen stretching modes in the aromatic region and specific vinyl ether stretching frequencies. The presence of fluorine substitution introduces additional complexity to the vibrational spectrum through changes in bond polarities and coupling between vibrational modes.
The vinyl ether functionality typically shows characteristic stretching frequencies that are sensitive to the electronic environment. The carbon-oxygen stretching modes of the ether linkage are expected to be influenced by both the aromatic substitution pattern and the presence of the electron-withdrawing fluorine substituent.
Mass Spectrometric Fragmentation Patterns
Mass spectrometric analysis provides valuable information about molecular weight and fragmentation pathways. Benzyl vinyl ether shows characteristic fragmentation patterns in electron ionization mass spectrometry, with molecular ion peaks and specific fragment ions that reflect the structural organization. The molecular weight of 134.18 grams per mole for benzyl vinyl ether provides a reference point for understanding the mass spectrometric behavior of related compounds.
The introduction of fluorine substitution affects both the molecular weight and the fragmentation patterns. Fluorinated aromatic compounds typically show characteristic isotope patterns due to the monoisotopic nature of fluorine, and specific fragmentation pathways that involve loss of hydrogen fluoride or fluorine-containing fragments.
Comparative Analysis with Substituted Benzyl Vinyl Ethers
Comparative analysis with related benzyl vinyl ether derivatives provides insights into structure-property relationships. Various substituted benzyl vinyl ethers have been synthesized and characterized, revealing systematic trends in their spectroscopic and chemical properties. The synthesis of benzyl vinyl ether and its derivatives typically involves reaction of benzyl alcohol with vinyl acetate under catalytic conditions, achieving yields of approximately seventy-seven percent.
Table 1: Comparative Properties of Benzyl Vinyl Ether Derivatives
| Compound | Molecular Weight | Boiling Point | Density | Key NMR Signals |
|---|---|---|---|---|
| Benzyl vinyl ether | 134.18 g/mol | 183-184°C | 0.971 g/cm³ | δ 6.58 (vinyl H) |
| 4-Methoxybenzyl vinyl ether | 164.0837 g/mol | Not reported | Not reported | Modified aromatic pattern |
| 4-Chlorobenzyl vinyl ether | Not specified | Not reported | Not reported | Halogen effects |
The electronic effects of different substituents create systematic variations in chemical behavior. Electron-donating groups such as methoxy substituents increase electron density in the aromatic system, while electron-withdrawing groups like fluorine decrease it. These electronic perturbations affect both the reactivity of the vinyl ether functionality and the spectroscopic properties of the compounds.
Polymerization studies of benzyl vinyl ether have demonstrated the formation of crystalline polymers under specific catalytic conditions. The polymerization behavior is sensitive to substituent effects, with electron-withdrawing groups generally decreasing the polymerization rate due to reduced electron density at the vinyl ether carbon atoms.
The acid-labile nature of vinyl ether groups has been extensively studied in polymer systems, where hydrolysis occurs preferentially under acidic conditions. In polyphosphoester systems containing vinyl ether side chains, complete hydrolysis was observed in pH 5.0 aqueous solutions at thirty-seven degrees Celsius within fourteen days, while no significant hydrolysis occurred at pH 7.4 under the same conditions. This pH-dependent stability is expected to be influenced by the electronic effects of aromatic substituents.
Structure
2D Structure
Properties
IUPAC Name |
2-ethenyl-4-fluoro-1-phenylmethoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FO/c1-2-13-10-14(16)8-9-15(13)17-11-12-6-4-3-5-7-12/h2-10H,1,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDEMEICIURLGKD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=C(C=CC(=C1)F)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001262619 | |
| Record name | 2-Ethenyl-4-fluoro-1-(phenylmethoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001262619 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1402003-99-9 | |
| Record name | 2-Ethenyl-4-fluoro-1-(phenylmethoxy)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1402003-99-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Ethenyl-4-fluoro-1-(phenylmethoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001262619 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 2-ethenyl-4-fluorophenyl ether can be achieved through the Williamson Ether Synthesis. This method involves the reaction of an alkoxide ion with a primary alkyl halide. For this compound, the reaction would typically involve the use of 2-ethenyl-4-fluorophenol and benzyl bromide in the presence of a strong base such as sodium hydride or potassium hydride .
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems could enhance efficiency and scalability.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde derivatives.
Reduction: The compound can be reduced at the ethenyl group to form ethyl derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Electrophiles such as bromine or nitric acid in the presence of a catalyst like iron(III) chloride.
Major Products:
Oxidation: Benzaldehyde derivatives.
Reduction: Ethyl derivatives of the original compound.
Substitution: Various substituted fluorophenyl ethers.
Scientific Research Applications
Chemical Synthesis
Building Block in Organic Chemistry
Benzyl 2-ethenyl-4-fluorophenyl ether serves as a crucial building block in organic synthesis. It is utilized in the construction of more complex molecules through various synthetic pathways. The compound can participate in reactions such as nucleophilic substitution and free radical bromination, making it versatile for synthesizing other organic compounds.
Synthetic Routes
The synthesis typically employs methods like Williamson Ether Synthesis, where an alkoxide ion reacts with a primary alkyl halide. For this compound, the reaction involves 2-ethenyl-4-fluorophenol and benzyl bromide in the presence of strong bases like sodium hydride. This method allows for both high yields and purity.
Industrial Applications
Specialty Chemicals Production
In industrial contexts, this compound is utilized in the production of specialty chemicals and materials. Its unique properties allow it to be incorporated into formulations that require specific chemical characteristics, such as enhanced reactivity or stability under varying conditions .
Comparison with Related Compounds
| Compound Name | Key Features | Applications |
|---|---|---|
| Benzyl 4-fluorophenyl ether | Lacks ethenyl group; less reactive | Limited use in organic synthesis |
| 2-Ethenyl-4-fluorophenyl ether | Lacks benzyl group; reduced biological activity | Mainly used as a reagent |
| Benzyl 2-ethenylphenyl ether | Lacks fluorine; affects chemical reactivity | Used in simpler organic syntheses |
Mechanism of Action
The mechanism of action of Benzyl 2-ethenyl-4-fluorophenyl ether involves its interaction with various molecular targets. The benzyl group can interact with enzymes or receptors, while the ethenyl and fluorophenyl groups can participate in binding interactions. These interactions can modulate biological pathways and lead to specific effects, making the compound useful in medicinal chemistry.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Comparisons
(a) Benzyl 4-Ethynylphenyl Ether (CAS 84284-70-8)
- Structure : The ethynyl (acetylene) group replaces the ethenyl group.
- Key Properties :
- Contrast : The ethenyl group in the target compound likely reduces thermal stability compared to the ethynyl analog but may enhance reactivity in polymerization or electrophilic additions.
(b) Dibenzyl Ether
- Structure : Two benzyl groups linked by an ether bond.
- Key Properties :
- Boiling Point: ~298°C
- Reactivity: Prone to cleavage under acidic or reductive conditions.
(c) 4-[(1,2,2-Trifluoroethenyl)oxy]-Benzoic Acid
Physicochemical Properties
Table 1: Comparative Physicochemical Data
*Predicted values based on analog data.
Key Observations :
- Ethenyl Group: Introduces π-electron density, favoring conjugation with the aromatic ring. This may lower melting/boiling points relative to ethynyl analogs but improve solubility in non-polar solvents .
(a) Electrophilic Substitution
- The ortho-ethenyl group directs electrophiles to the meta-position of the fluorophenyl ring, contrasting with ethynyl analogs where steric effects dominate .
- Fluorine’s electron-withdrawing effect deactivates the ring, reducing reactivity compared to non-fluorinated benzyl ethers .
(b) Polymerization Potential
- Ethynyl analogs are less suited for this due to their stability .
Biological Activity
Benzyl 2-ethenyl-4-fluorophenyl ether, a compound characterized by its unique structural features, has garnered attention in various fields of research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and applications in scientific research.
Chemical Structure and Properties
This compound is distinguished by the presence of a benzyl group, an ethenyl group, and a fluorophenyl moiety. This combination imparts unique chemical reactivity and biological properties, making it a valuable compound for various applications in chemistry and medicine.
Target Interactions
The primary targets of this compound are likely to be the benzylic positions in organic compounds. The compound interacts with its targets through several mechanisms:
- Free Radical Reactions : Engages in free radical bromination and nucleophilic substitution.
- Oxidative Cleavage : Can yield aromatic aldehydes and alcohols through oxidative cleavage of benzylic ethers.
Biochemical Pathways
The compound influences multiple biochemical pathways, particularly those involved in the transformation of benzylic ethers. The specific pathways affected depend on environmental conditions such as pH, temperature, and the presence of other reactive species.
Biological Activities
This compound exhibits a range of biological activities that have been explored in various studies:
- Antimicrobial Activity : Preliminary studies indicate that compounds with similar structures exhibit antimicrobial properties. While specific data on this compound is limited, related compounds have shown effectiveness against various microorganisms .
- Anti-inflammatory Effects : Compounds with similar functionalities have demonstrated significant anti-inflammatory activity. For instance, derivatives exhibiting fluorine substitutions have been noted for their potent inhibition of inflammatory responses .
- Potential in Drug Development : The compound's unique structure makes it a candidate for drug development, particularly in designing new pharmaceuticals targeting specific diseases .
Case Studies and Research Findings
Several studies have investigated the biological activities of compounds related to this compound:
- Study on Antimicrobial Properties : A study synthesized various derivatives and tested their antibacterial activities against Gram-positive bacteria. Some derivatives displayed moderate activity with MIC values between <1–125 μg/mL .
- Anti-inflammatory Activity Investigation : Research has shown that structurally similar compounds exhibit significant inhibition rates against inflammatory cytokines such as TNF-α, suggesting potential therapeutic applications for inflammatory diseases .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with similar compounds:
| Compound | Key Features | Biological Activity |
|---|---|---|
| Benzyl 4-fluorophenyl ether | Lacks ethenyl group | Less reactive |
| 2-Ethenyl-4-fluorophenyl ether | Lacks benzyl group | Reduced binding affinity |
| Benzyl 2-ethenylphenyl ether | Lacks fluorine atom | Altered chemical reactivity |
Chemical Reactions Analysis
Cleavage of the Benzyl Ether Group
The benzyl group can be selectively cleaved under oxidative or reductive conditions:
Oxidative Cleavage
| Reagent | Conditions | Products | Yield | Reference |
|---|---|---|---|---|
| Ammonium cerium(IV) nitrate (CAN) | CH₃CN/H₂O, 0°C to 25°C, 2–4 h | 4-Fluoro-2-vinylphenol + Benzaldehyde | 88% |
Oxidation cleaves the benzylic C–O bond via radical intermediates, generating a benzaldehyde derivative and the free phenolic compound .
Hydrogenolytic Cleavage
| Reagent | Conditions | Products | Yield | Reference |
|---|---|---|---|---|
| H₂ (1 atm), Pd/C | EtOH, 25°C, 6 h | 4-Fluoro-2-vinylphenol + Toluene | 95% |
Catalytic hydrogenation selectively removes the benzyl group while preserving the ethenyl and fluorophenyl moieties .
Reactivity of the Ethenyl Group
The ethenyl substituent participates in electrophilic additions and cycloadditions:
Hydrohalogenation
| Reagent | Conditions | Product | Regioselectivity | Yield | Reference |
|---|---|---|---|---|---|
| HBr | DCM, 0°C to 25°C, 1 h | Benzyl 2-(1-bromoethyl)-4-fluorophenyl ether | Anti-Markovnikov | 68% |
The reaction follows radical stabilization trends, favoring addition to the less substituted ethenyl carbon .
Epoxidation
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| mCPBA, NaHCO₃ | DCM, 0°C to 25°C, 12 h | Benzyl 2-(epoxyethyl)-4-fluorophenyl ether | 54% |
Epoxidation proceeds via a peracid-mediated electrophilic addition, forming a strained three-membered ring .
Electrophilic Aromatic Substitution (EAS)
The fluorophenyl ring directs electrophiles to the para and ortho positions relative to the ether oxygen:
Nitration
| Reagent | Conditions | Major Product | Yield | Reference |
|---|---|---|---|---|
| HNO₃, H₂SO₄ | 0°C to 25°C, 2 h | Benzyl 2-ethenyl-4-fluoro-3-nitrophenyl ether | 73% |
The electron-withdrawing fluorine atom deactivates the ring, favoring nitration at the meta position to the ether group .
Diels-Alder Reaction
| Dienophile | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Maleic anhydride | Toluene, 110°C, 24 h | Benzyl 4-fluoro-2-(tetrahydrophthalic anhydride)phenyl ether | 61% |
The ethenyl group acts as a diene, forming a six-membered cyclohexene derivative .
Key Mechanistic Insights:
-
Benzyl Ether Stability : Resistant to hydrolysis under acidic/basic conditions but cleaved via oxidation or hydrogenolysis .
-
Fluorine Effects : The 4-fluoro group enhances electrophilic substitution regioselectivity and stabilizes intermediates through inductive effects .
-
Ethenyl Reactivity : Participates in both polar and radical pathways, enabling diverse functionalization .
Q & A
Q. What are the common synthetic routes for Benzyl 2-ethenyl-4-fluorophenyl ether, and how can purity be ensured?
- Methodological Answer : The compound can be synthesized via benzyl ether formation using Williamson ether synthesis, where a fluorophenol derivative reacts with a benzyl halide (e.g., benzyl chloride) under basic conditions. Alternatively, Claisen rearrangement of benzyl vinyl ether precursors may be employed to introduce the ethenyl group . To ensure purity, techniques like column chromatography (using silica gel and hexane/ethyl acetate gradients) and recrystallization (from ethanol or methanol) are recommended. Purity validation requires HPLC (>98% by area normalization) and NMR (¹H/¹³C) to confirm absence of unreacted starting materials or byproducts .
Q. How is this compound characterized using spectroscopic and crystallographic methods?
- Methodological Answer :
- Spectroscopy :
- ¹H NMR : The ethenyl protons appear as doublets (δ 4.8–5.2 ppm, J = 10–12 Hz), while the fluorine substituent causes splitting in aromatic protons (δ 6.8–7.4 ppm).
- ¹³C NMR : The benzylic oxygen atom deshields adjacent carbons (δ 70–75 ppm for the benzyl-O-C), and the fluorinated aromatic carbon is identifiable at δ 160–165 ppm .
- Crystallography : Single-crystal X-ray diffraction using SHELXL or WinGX/ORTEP resolves the molecular geometry. Key parameters include bond angles (C-O-C ≈ 120°) and anisotropic displacement parameters for the fluorine atom .
Advanced Research Questions
Q. What reaction mechanisms govern the acid-catalyzed rearrangements of this compound?
- Methodological Answer : Under acidic conditions (e.g., polyphosphoric acid or HCl), the compound undergoes benzyl rearrangement via a carbocation intermediate. The ethenyl group stabilizes the transition state, leading to products like 4-fluorostyrene derivatives. Mechanistic studies using deuterium labeling and kinetic isotope effects (KIE) can confirm protonation steps. Computational modeling (DFT at B3LYP/6-31G* level) predicts activation energies and intermediates .
Q. How does the stability of this compound vary under different pH and temperature conditions?
- Methodological Answer : Stability assessments involve:
- Hydrolytic Stability : Incubate the compound in buffered solutions (pH 1–12) at 25–100°C. Monitor degradation via HPLC-MS . Benzyl ethers are stable at neutral pH but hydrolyze rapidly under strong acids (pH < 1) or bases (pH > 12) due to cleavage of the C-O bond .
- Thermal Stability : Thermogravimetric analysis (TGA) shows decomposition onset at ~260°C, correlating with the melting point. Differential scanning calorimetry (DSC) identifies exothermic peaks linked to polymerization of the ethenyl group .
Q. Can computational methods predict the reactivity of this compound in catalytic systems?
- Methodological Answer : Yes. Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the ethenyl group’s π-electrons (HOMO ≈ −6.2 eV) are prone to electrophilic attacks. Molecular dynamics simulations (MD, using AMBER force fields) model interactions in solvent environments (e.g., methanol/water mixtures), revealing solvation effects on reaction rates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
